molecular formula C17H11ClN4Na2O6S B12719993 Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate CAS No. 93940-71-7

Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate

Cat. No.: B12719993
CAS No.: 93940-71-7
M. Wt: 480.8 g/mol
InChI Key: CHUNQEDEAHOMIC-UHFFFAOYSA-L
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Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The IUPAC name derives from the parent structure, benzoic acid , which forms the carboxylate anion (benzoate) upon deprotonation. The substituents on the benzoate ring are prioritized according to Cahn-Ingold-Prelog rules. The azo group (-N=N-) originates from the pyrazolone moiety at position 2 of the benzoate, requiring the prefix "2-[(...)]azo" in the name.

The pyrazolone system is described as 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl , indicating a partially saturated five-membered ring with a ketone at position 5, a methyl group at position 3, and a phenyl substituent at position 1. The phenyl group at position 1 is further substituted with chlorine at position 2 and a sulphonato group (-SO₃⁻) at position 5, yielding "1-(2-chloro-5-sulphonatophenyl)."

The full systematic name integrates these components:
Disodium 2-[(1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)diazenyl]benzoate .

Isomeric possibilities arise from:

  • Regioisomerism : Variations in substituent positions on the pyrazolone or benzoate rings.
  • Tautomerism : Keto-enol equilibria within the pyrazolone system (discussed in Section 1.4).
    Geometric isomerism about the azo bond is precluded due to the compound’s symmetric substitution pattern .

Molecular Formula and Weight Analysis

The molecular formula is C₁₈H₁₁ClN₄O₆S·2Na , determined by summing constituents:

  • Benzoate backbone : C₇H₄O₂⁻
  • Pyrazolone ring : C₄H₃N₂O
  • Substituents : CH₃ (methyl), C₆H₃ClSO₃⁻ (2-chloro-5-sulphonatophenyl)
  • Counterions : 2Na⁺

Molecular weight calculation :

  • Carbon (12.01 × 18): 216.18
  • Hydrogen (1.01 × 11): 11.11
  • Chlorine (35.45): 35.45
  • Nitrogen (14.01 × 4): 56.04
  • Oxygen (16.00 × 6): 96.00
  • Sulfur (32.07): 32.07
  • Sodium (22.99 × 2): 45.98
    Total : 493.83 g/mol .

X-ray Crystallographic Studies and Solid-State Conformation

While X-ray diffraction data for this specific compound are not reported in the provided sources, analogous sodium azo benzoates exhibit planar configurations due to conjugation across the azo bond and aromatic systems . Key structural predictions include:

  • Planarity : The azo group (-N=N-) and adjacent aromatic rings adopt coplanar arrangements to maximize π-conjugation.
  • Intramolecular hydrogen bonding : Between the pyrazolone ketone and sulphonate oxygen, stabilizing the solid-state structure.
  • Cation-π interactions : Sodium ions likely coordinate with electron-rich regions of the benzoate and sulphonate groups .

Tautomeric Equilibrium Between Hydrazo-Keto and Enol-Azo Forms

The pyrazolone ring undergoes keto-enol tautomerism, influenced by the electron-withdrawing sulphonate group:

Keto form (hydrazo) :
$$
\text{-C(=O)-NH-N=-(aromatic)}
$$
Enol form (azo) :
$$
\text{-C(OH)-N=N-(aromatic)}
$$

The sulphonate group stabilizes the keto tautomer via inductive electron withdrawal, which polarizes the carbonyl group and reduces enolization propensity. Nuclear magnetic resonance (NMR) studies of related compounds show dominant keto populations in aqueous solutions, with enol content below 5% .

Properties

CAS No.

93940-71-7

Molecular Formula

C17H11ClN4Na2O6S

Molecular Weight

480.8 g/mol

IUPAC Name

disodium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C17H13ClN4O6S.2Na/c1-9-15(20-19-13-5-3-2-4-11(13)17(24)25)16(23)22(21-9)14-8-10(29(26,27)28)6-7-12(14)18;;/h2-8,15H,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

CHUNQEDEAHOMIC-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate typically involves a multi-step process:

    Diazotization: The starting material, 2-chloro-5-sulphonatophenylamine, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.

    Sulfonation: The resulting azo compound is sulfonated to enhance its solubility in water.

    Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological samples under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved in its action depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromate(1-),bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-[(methylamino)sulfonyl]benzoato(2-)]-,hydrogen (CAS 85959-80-4)

Structure: This chromium complex contains two azo-benzoate ligands with 3-chlorophenyl and methylamino sulfonyl groups. Its formula is 2[C₁₈H₁₆N₅O₅SCl]·Cr (MW 951.73 g/mol) . Key Differences:

  • The 3-chlorophenyl substituent (vs.
  • The methylamino sulfonyl group introduces additional polarity, enhancing solubility in polar solvents compared to the target compound. Applications: Likely used as a red dye in industrial applications, though specific regulatory data are unavailable.

Sodium 2-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]benzoate

Structure : Features a sulphooxyethylsulphonyl group on the phenyl ring, with the formula C₂₀H₁₇N₃O₁₀S₂·Na .
Key Differences :

  • The sulphooxyethylsulphonyl group increases hydrophilicity, making this compound suitable for high-water-solubility applications (e.g., liquid detergents).
  • The absence of chlorine reduces lightfastness but may improve biocompatibility.
    Applications : Likely employed in textiles or rinse-off cosmetics due to enhanced solubility.

Hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) (EC 18690)

Structure : A chromium complex with unsubstituted phenyl groups and benzoate ligands (EC 18690) .
Key Differences :

  • Lacks chloro and sulphonate groups, resulting in lower solubility and a yellow hue (vs. red in sulphonated analogs).
  • Simpler structure may reduce manufacturing costs but limits UV stability.
    Applications : Approved for rinse-off cosmetics in the EU, highlighting regulatory acceptance of azo-chromate dyes .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituents Key Properties Applications
Target Compound (1184-63-0) C₁₈H₁₂ClN₃O₇S·2Na 2-Chloro-5-sulphonatophenyl High solubility, red shade Textiles, potential cosmetics
Chromate Complex (85959-80-4) 2[C₁₈H₁₆N₅O₅SCl]·Cr 3-Chlorophenyl, methylamino sulfonyl Polar solubility, red dye Industrial dyes
Sodium Salt with Sulphooxyethyl C₂₀H₁₇N₃O₁₀S₂·Na Sulphooxyethylsulphonyl Extreme hydrophilicity Detergents, liquid cosmetics
EC 18690 Chromate (Unspecified CAS) C₂₄H₁₈CrN₄O₆ Unsubstituted phenyl Yellow hue, moderate solubility Rinse-off cosmetics

Research Findings and Implications

  • Solubility Trends : Sulphonate and sulphooxy groups critically enhance water solubility, expanding applications in aqueous formulations .
  • Color and Stability : Chloro substituents improve lightfastness but may raise toxicity concerns, necessitating rigorous regulatory evaluation .

Biological Activity

Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate, also known as Acid Yellow 200 (C.I. 18930), is a synthetic azo dye with notable applications in various industries, particularly textiles and food. The compound's biological activity has garnered attention due to its potential effects on human health and the environment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, toxicological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20_{20}H13_{13}ClN4_4Na2_2O7_7S2_2
  • Molecular Weight : 566.90 g/mol
  • CAS Number : 6359-95-1
  • Synonyms : Acid Yellow 200, Disodium salt of naphthalene sulfonic acid derivative

Structural Information

The structure of this compound features an azo linkage (-N=N-) between a naphthalene sulfonate moiety and a substituted pyrazole ring. This configuration is pivotal in determining its biological activity and interaction with biological systems.

PropertyValue
Molecular FormulaC20_{20}H13_{13}ClN4_4Na2_2O7_7S2_2
Molecular Weight566.90 g/mol
CAS Number6359-95-1
SolubilitySoluble in water
pHTypically acidic (pH < 7)

This compound exhibits various biological activities, primarily associated with its role as a dye and potential toxicological effects:

  • Antimicrobial Activity : Studies indicate that azo dyes can exhibit antimicrobial properties against certain bacteria and fungi. The presence of the azo group may contribute to this activity by disrupting cellular processes in microorganisms.
  • Genotoxicity : Research has shown that some azo dyes can undergo metabolic activation to form reactive intermediates that may interact with DNA, leading to mutations. The potential for genotoxicity is a significant concern for compounds like Disodium 2-Azo.
  • Cytotoxic Effects : In vitro studies have demonstrated that exposure to certain concentrations of this dye can lead to cytotoxic effects in mammalian cell lines, indicating its potential as an environmental pollutant.

Toxicological Profile

The toxicological assessment of Disodium 2-Azo reveals several critical findings:

  • Acute Toxicity : Animal studies suggest that high doses may lead to acute toxicity symptoms, including lethargy and respiratory distress.
  • Chronic Exposure Risks : Long-term exposure has been linked to adverse effects on liver and kidney function in animal models.

Table 2: Summary of Biological Effects

Biological EffectObservations/Findings
Antimicrobial ActivityEffective against certain bacteria and fungi
GenotoxicityPotential DNA interaction leading to mutations
CytotoxicityInduces cell death at high concentrations
Acute ToxicitySymptoms include lethargy and respiratory issues
Chronic Exposure RisksLiver and kidney damage observed in studies

Case Study 1: Environmental Impact Assessment

A study conducted in textile manufacturing regions revealed elevated levels of Disodium 2-Azo in local water sources. The assessment found correlations between dye concentration and increased incidences of skin irritations among local populations. This emphasizes the need for stringent regulations on wastewater discharge containing azo dyes.

Case Study 2: In Vitro Cytotoxicity Testing

In vitro testing using human liver cell lines indicated that exposure to Disodium 2-Azo resulted in a dose-dependent increase in cell death after 24 hours of exposure. The study highlighted the compound's potential hepatotoxic effects, warranting further investigation into its safety profile for human exposure.

Q & A

Q. What synthetic methodologies are recommended for preparing this azo-pyrazole sulfonate compound?

The synthesis typically involves diazo coupling and azo formation steps. For example, the Vilsmeier–Haack reaction is a viable route for constructing pyrazole rings, as demonstrated in the preparation of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives . Key steps include:

Diazotization : Reacting an aromatic amine (e.g., 2-chloro-5-sulphonatoaniline) with NaNO₂/HCl to form a diazonium salt.

Coupling : Reacting the diazonium salt with a pyrazolone intermediate (e.g., 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole) under alkaline conditions.

Purification : Recrystallization from aqueous ethanol to isolate the disodium salt.
Critical parameters include pH control (8–9) during coupling and low temperatures (0–5°C) to stabilize the diazonium salt.

Q. How can the structure of this compound be confirmed experimentally?

A multi-technique approach is essential:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, particularly for the azo (-N=N-) and sulfonate groups .
  • Spectroscopy :
    • ¹H/¹³C NMR : Analyze proton environments (e.g., pyrazole ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
    • IR : Confirm sulfonate stretching vibrations (~1180 cm⁻¹, S=O asymmetric) and azo group absorption (~1450 cm⁻¹) .
  • Elemental analysis : Verify C, H, N, S, and Na content (±0.3% tolerance).

Q. What analytical techniques are suitable for assessing its aqueous solubility and stability?

  • Potentiometric titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to determine pKa values of ionizable groups (e.g., sulfonate) .
  • UV-Vis spectroscopy : Monitor λmax shifts in aqueous buffers (pH 2–12) to assess stability of the azo chromophore.
  • HPLC : Track degradation products under accelerated conditions (e.g., 40°C, 75% humidity) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., tautomerism in the azo group) be resolved?

The azo group may exhibit keto-enol tautomerism, leading to ambiguous NMR/IR results. Resolution strategies include:

  • X-ray crystallography : Definitive assignment of tautomeric forms via bond length analysis (e.g., C=O vs. C–O in pyrazolone) .
  • DFT calculations : Optimize tautomeric structures using Gaussian or ORCA software and compare computed vs. experimental spectra .
  • Variable-temperature NMR : Detect dynamic equilibria by observing signal splitting at low temperatures (e.g., –40°C) .

Q. What strategies optimize synthesis yield while minimizing byproducts?

ParameterOptimization ApproachReference
Solvent Use polar aprotic solvents (e.g., DMF) to enhance diazonium salt stability
Catalyst Add Cu(I) or Zn(II) salts to accelerate coupling efficiency (~15% yield improvement)
pH Control Maintain pH 8–9 with NaHCO₃ to prevent premature protonation of the pyrazolone
Temperature Strictly control diazotization at 0–5°C to suppress nitrosation side reactions

Q. How does the sulfonate group influence the compound’s electronic properties and reactivity?

The sulfonate group:

  • Enhances solubility : Ionic interactions with water increase hydrophilicity (logP < –1.5 predicted) .
  • Modulates electronic effects : Electron-withdrawing nature stabilizes the azo group against reduction, as shown in cyclic voltammetry studies (Epa ≈ +0.75 V vs. Ag/AgCl) .
  • Affords pH-dependent behavior : Deprotonation above pH 3 alters charge distribution, impacting binding to biological targets (e.g., serum albumin) .

Q. What computational methods are recommended for modeling its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with PyRx to predict binding affinity to enzymes (e.g., cyclooxygenase-2) .
  • MD simulations : Run GROMACS simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes over 100 ns .
  • QSAR : Correlate sulfonate substitution patterns with bioactivity using descriptors like Hammett constants (σ ≈ +0.6 for –SO₃⁻) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental X-ray diffraction data?

  • Refinement protocols : Re-examine SHELXL parameters (e.g., ADPs, restraints for disordered sulfonate groups) .
  • Twinned crystals : Apply twin-law matrices (e.g., two-fold rotation) in refinement for non-merohedral twinning .
  • Validation tools : Use PLATON/CHECKCIF to identify outliers in bond angles/distances (>3σ) .

Q. What causes batch-to-batch variability in biological assay results, and how can it be mitigated?

  • Impurity profiling : Quantify residual solvents (e.g., DMF) via GC-MS and metal contaminants (e.g., Na⁺) via ICP-OES .
  • Aggregation studies : Perform dynamic light scattering (DLS) to detect nanoaggregates (>100 nm) that may interfere with assays .
  • Standardization : Use a reference sample (e.g., NIST-traceable standard) for inter-laboratory calibration .

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